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molecular formula C4H4Cl2N4 B1330548 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine CAS No. 27282-80-0

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine

Cat. No. B1330548
M. Wt: 179 g/mol
InChI Key: QRTBWWIIFMMESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994317B2

Procedure details

A mixture of 2,4,6-trichloro-1,3,5-triazine (4.27 g, 17.46 mmol) in a solution of CH3CN:H2O (1:1, 28.6 mL) was cooled to 0° C. A solution of 30% NH2Me in H2O (17.46 mmol) was added. The reaction mixture was adjusted to pH of about 9-10 using 1N NaOH. The pH was maintained at about 9-10 for 15 minutes. LCMS analysis showed the complete consumption of the 2,4,6-trichloro-1,3,5-triazine. The crude product was used in the next step. MS (ES+): m/e 178.9 [M+H]+.
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
28.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
17.46 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[N:3]=1.[NH2:10][CH3:11].O.[OH-].[Na+]>CC#N.O>[Cl:9][C:4]1[N:5]=[C:6]([Cl:8])[N:7]=[C:2]([NH:10][CH3:11])[N:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
4.27 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)Cl
Name
Quantity
28.6 mL
Type
solvent
Smiles
CC#N.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC
Name
Quantity
17.46 mmol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The pH was maintained at about 9-10 for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the complete consumption of the 2,4,6-trichloro-1,3,5-triazine

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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